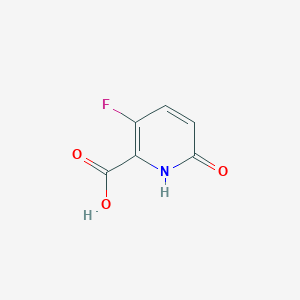

3-Fluoro-6-hydroxypicolinic acid

説明

特性

IUPAC Name |

3-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYZLTZNQIKHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620244 | |

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604774-05-2 | |

| Record name | 3-Fluoro-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Elucidation of 3 Fluoro 6 Hydroxypicolinic Acid Derivatives

Metal-Ligand Cooperative Mechanisms in Catalytic Transformations

The pyridine (B92270) nitrogen and the hydroxyl group of 6-hydroxypicolinic acid and its derivatives can act in concert to facilitate challenging chemical reactions, a concept known as metal-ligand cooperation. This is particularly relevant in transition metal-catalyzed C-H activation reactions.

Investigation of 6-Hydroxypicolinic Acid as a Cooperating Ligand in C-H Activation

Research has shown that 6-hydroxypicolinic acid can act as a cooperating ligand in palladium-mediated C-H activation of arenes. smolecule.comuva.es Upon deprotonation, it forms a chelating dianionic ligand with a pyridone moiety that can assist in the C-H cleavage step. smolecule.comuva.es The cooperating ability of 6-hydroxypicolinic acid has been demonstrated to be superior to that of pyridyl-amide ligands in similar reactions. smolecule.com For these ligands to be effective in catalysis, the use of a soluble base is often beneficial, as it promotes the complete deprotonation of the ligand, enabling the crucial chelating dianionic coordination mode. smolecule.com

The presence of the 3-fluoro substituent in 3-fluoro-6-hydroxypicolinic acid is expected to enhance the acidity of the hydroxyl group, potentially facilitating its deprotonation and the formation of the active dianionic ligand. The strong electron-withdrawing nature of fluorine can also influence the electron density on the palladium center, which can, in turn, affect the efficiency of the C-H activation and subsequent functionalization steps.

Mechanistic Insights from Palladium-Catalyzed C-H Functionalizations

The mechanism of palladium-catalyzed C-H functionalization often involves a cyclometalated intermediate. nih.gov For ligands like 6-hydroxypicolinic acid, this would involve the formation of a palladacycle. The reaction can then proceed through different pathways, including Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles. nih.gov In the case of C-H oxygenation reactions using oxidants like PhI(OAc)2, a Pd(II)/Pd(IV) pathway is often proposed. nih.gov

For this compound, the fluorine atom would likely modulate the electronic properties of the palladacycle intermediate, which could impact the rates of oxidative addition and reductive elimination steps within the catalytic cycle.

Proton Transfer Dynamics and Tautomeric Equilibria

Hydroxypyridines, including 6-hydroxypicolinic acid, can exist in different tautomeric forms. The position of the proton can have a profound effect on the molecule's properties and reactivity.

Intramolecular Proton Transfer in Hydroxypicolinic Acid Tautomeric Forms

6-Hydroxypicolinic acid can undergo intramolecular proton transfer (IPT) to convert between its enol and keto forms. researchgate.net Theoretical studies have explored the pathways for this tautomerization. researchgate.net The enol form can convert to the more stable keto form through a transition state. researchgate.net The presence of water molecules can facilitate this proton transfer.

The introduction of a fluorine atom at the 3-position is expected to influence the energetics of this tautomeric equilibrium. The electron-withdrawing fluorine atom can affect the relative stabilities of the enol and keto forms, potentially shifting the equilibrium.

Computational and Experimental Analysis of Enol-Keto Tautomerism

Computational methods, such as Density Functional Theory (DFT), have been employed to study the enol-keto tautomerism of 6-hydroxypicolinic acid. researchgate.net These studies calculate the relative energies of the different tautomers and the transition states connecting them. researchgate.net The conversion from the enol to the keto form is generally found to be energetically favorable. researchgate.net

Ligand Properties and Coordination Chemistry

The coordination of this compound to metal centers is fundamental to its role in catalysis and other applications. The fluorine atom can subtly but significantly alter its coordination behavior compared to the non-fluorinated analogue.

The coordination of 6-hydroxypicolinic acid to palladium has been studied in the context of C-H activation. smolecule.comuva.es It typically coordinates in a κ²-O,N dianionic mode after deprotonation of both the carboxylic acid and the hydroxyl group. smolecule.com This chelation is crucial for its cooperating ability in catalytic reactions. smolecule.com

| Feature | 6-Hydroxypicolinic Acid | This compound (Inferred) |

| Cooperating Ligand in C-H Activation | Demonstrated with palladium smolecule.comuva.es | Expected to be an effective cooperating ligand. |

| Acidity of Hydroxyl Group | Standard | Increased due to the electron-withdrawing fluorine atom. |

| Tautomeric Equilibrium | Exists in enol and keto forms. researchgate.net | Equilibrium likely shifted due to the electronic influence of fluorine. |

| Coordination Mode | Typically κ²-O,N dianionic. smolecule.com | Expected to be similar, with potential modulation of complex stability. |

Chelating Behavior with Transition Metal Ions

The chelating behavior of picolinic acid derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. While direct studies on this compound are limited, the chelating properties of the closely related 3-hydroxypicolinic acid (HpicOH) provide significant insight. 3-Hydroxypicolinic acid has demonstrated versatile coordination capabilities with various transition metal ions. capes.gov.brresearchgate.net

The formation of complexes between 3-hydroxypicolinic acid and iron(III) has been investigated, highlighting its potential as a chelating agent for this biologically relevant metal ion. researchgate.net Potentiometric titrations and UV measurements in aqueous solutions have revealed the formation of several mononuclear complexes and their deprotonation products. researchgate.net Similarly, its interaction with zinc(II) has been studied, showing the formation of mononuclear complexes. researchgate.net The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable five-membered chelate ring. The presence of the hydroxyl group at the 3-position can also influence the electronic properties and stability of the resulting metal complexes. The introduction of a fluorine atom at the 3-position, as in this compound, is expected to modulate the basicity of the pyridine nitrogen and the acidity of the carboxylic acid due to the electron-withdrawing nature of fluorine. This would, in turn, affect the stability and formation constants of its transition metal complexes.

Structural Characterization of Metal Complexes, including Palladium(II), Platinum(II), and Rhenium(V) Species

The structural elucidation of metal complexes involving picolinic acid derivatives is crucial for understanding their reactivity and potential applications. X-ray diffraction studies on complexes of the parent compound, 3-hydroxypicolinic acid (picOH⁻), have provided detailed insights into its coordination modes with palladium(II), platinum(II), and rhenium(V). capes.gov.br

In complexes with palladium(II) and platinum(II), such as [M(PPh₃)₂Cl(picOH)]·CHCl₃ (where M = Pd or Pt), the 3-hydroxypicolinate (B15391739) ligand coordinates to the metal center through the nitrogen atom in a distorted square planar geometry. capes.gov.br However, the distance between the metal and the carboxylate oxygen is short enough to suggest a [4+1] coordination, indicating a degree of N,O-chelation. capes.gov.br

For the rhenium(V) complex [ReOI₂(PPh₃)(picOH)], the 3-hydroxypicolinate ligand acts as a bidentate N,O-chelating agent, leading to a distorted octahedral geometry around the rhenium center. capes.gov.brresearchgate.net The bite angle of the O-Re-N bond is approximately 74.8(3)°. capes.gov.brresearchgate.net Spectroscopic data from infrared, Raman, and NMR studies are consistent with these crystallographic findings. capes.gov.br

These structural studies on 3-hydroxypicolinic acid complexes serve as a valuable model for predicting the behavior of this compound. The fundamental coordination chemistry is expected to be similar, with the fluoro substituent primarily influencing bond lengths and angles due to its electronic effects.

Table 1: Selected Crystallographic Data for Metal Complexes of 3-Hydroxypicolinic Acid

| Compound | Metal Ion | Coordination Geometry | Ligand Binding Mode | Reference |

|---|---|---|---|---|

[Pd(PPh₃)₂Cl(picOH)]·CHCl₃ |

Palladium(II) | Distorted Square Planar | Monodentate (N-bound) with weak M···O interaction | capes.gov.br |

[Pt(PPh₃)₂Cl(picOH)]·CHCl₃ |

Platinum(II) | Distorted Square Planar | Monodentate (N-bound) with weak M···O interaction | capes.gov.br |

[ReOI₂(PPh₃)(picOH)] |

Rhenium(V) | Distorted Octahedral | Bidentate (N,O-chelation) | capes.gov.brresearchgate.net |

Exploration of Metal-Binding Isosteres of Picolinic Acid

The concept of isosterism, particularly the use of metal-binding isosteres (MBIs), is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule while retaining its desired biological activity. nih.govrsc.org Picolinic acid is a well-established metal-binding pharmacophore (MBP) used in the development of inhibitors for metalloenzymes. nih.govescholarship.org The exploration of its isosteres aims to expand the chemical space of metal-binding fragments for drug discovery. nih.govescholarship.org

This compound can be considered a metal-binding isostere of picolinic acid. The introduction of substituents like fluoro and hydroxyl groups can significantly alter properties such as pKa and lipophilicity (LogP), which are critical for drug-likeness. nih.gov Studies on various isosteres of picolinic acid have shown that while the fundamental metal-coordinating ability is generally retained, the physicochemical properties can be broadly tuned. nih.gov For instance, replacing the carboxylic acid moiety in a hydroxypyridinone MBP with other groups has been shown to be a viable strategy for modulating compound properties while maintaining inhibitory activity against enzymes like influenza endonuclease. acs.org

The development of MBIs based on the picolinic acid scaffold provides a rich source of novel functional groups for fragment-based drug discovery targeting metalloenzymes. nih.gov Density functional theory (DFT) calculations have been employed to understand the coordination chemistry trends of these isosteres, indicating that the electronic character of the heteroaromatic scaffold plays a crucial role in determining the preferred coordination geometry. rsc.org This theoretical insight, combined with experimental evaluation, accelerates the development of novel metalloenzyme inhibitors with improved properties. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

A multi-nuclear NMR approach is essential for the complete structural assignment of 3-Fluoro-6-hydroxypicolinic acid. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides complementary information to confirm the substitution pattern on the pyridine (B92270) ring.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring. Based on data from analogous compounds like 6-hydroxypicolinic acid, these signals would appear as doublets due to coupling with each other. chemicalbook.com For instance, in 6-hydroxypicolinic acid, the ring protons are observed at approximately 7.56 ppm, 6.97 ppm, and 6.65 ppm in DMSO-d6. chemicalbook.com The presence of the fluorine atom at the 3-position in this compound would introduce additional coupling (²JH-F and ³JH-F), further splitting these signals and providing definitive evidence for the fluorine's position.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would be expected to display six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring. The carbons directly bonded to the electronegative fluorine, oxygen, and nitrogen atoms (C2, C3, and C6) would show characteristic downfield shifts. Crucially, the C3 carbon signal would exhibit a large one-bond coupling constant (¹JC-F), and adjacent carbons (C2, C4) would show smaller two- and three-bond couplings (²JC-F, ³JC-F), confirming the fluoro-substitution site. For comparison, the carbon signals for 6-hydroxypicolinic acid in DMSO are observed at 163.28, 162.67, 140.51, 137.97, 123.88, and 110.42 ppm. chemicalbook.com

¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope (a spin-1/2 nucleus), ¹⁹F NMR is a highly sensitive and indispensable tool for analyzing fluorinated compounds. nih.gov It provides a background-free window for observation. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, likely a multiplet due to couplings with the adjacent ring protons (H4 and H5). The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

| Nucleus | Predicted Chemical Shift (ppm) | Key Expected Couplings | Reference/Rationale |

|---|---|---|---|

| ¹H (H-4) | ~7.0-7.5 | ³JH-H, ³JH-F | Based on data for 6-hydroxypicolinic acid chemicalbook.com and expected fluorine coupling. |

| ¹H (H-5) | ~6.5-7.0 | ³JH-H, ⁴JH-F | Based on data for 6-hydroxypicolinic acid chemicalbook.com and expected fluorine coupling. |

| ¹³C (C-3) | ~150-160 | ¹JC-F (large, ~240-260 Hz) | Direct attachment to fluorine causes a large downfield shift and a characteristic large one-bond C-F coupling. |

| ¹⁹F | -110 to -130 | ³JF-H, ⁴JF-H | Typical range for fluoroaromatic compounds, referenced against CFCl₃. colorado.edu |

NMR spectroscopy can also be used to investigate the conformational dynamics of this compound in solution. The compound can exist in different tautomeric forms, particularly involving the 6-hydroxy group, which can tautomerize to the corresponding pyridone form. chemicalbook.com Variable-temperature NMR studies can help determine the equilibrium between these tautomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space information, helping to establish the preferred orientation of the carboxylic acid and hydroxyl groups relative to the pyridine ring and each other.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and assess its purity.

While this article focuses on this compound, it is crucial to discuss a significant application of its close, non-fluorinated analogue, 3-hydroxypicolinic acid (3-HPA). 3-HPA is widely recognized as a superior matrix for the analysis of biomolecules, particularly oligonucleotides, using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). creative-proteomics.commedchemexpress.comebi.ac.ukwikipedia.orgcaymanchem.com

MALDI is a soft ionization technique that allows the analysis of large, non-volatile molecules. The analyte is co-crystallized with a matrix compound, which strongly absorbs laser energy. 3-HPA has proven to be an excellent matrix because it imparts less internal energy to the analyte ions, which minimizes fragmentation and leads to cleaner spectra dominated by the molecular ion. edpsciences.org

Analysis of Oligonucleotides: 3-HPA was a breakthrough matrix for the MALDI-MS analysis of DNA and RNA, enabling the detection of mixed-base oligomers up to 67 nucleotides in length. nih.gov It consistently yields the least fragmentation compared to other matrices. umich.edu This technique is valuable for confirming the molecular weight of synthetic oligonucleotides and identifying failure sequences from synthesis. edpsciences.orgumich.edu Studies have shown that using 3-HPA results in superior signal-to-noise ratios and is effective for both positive- and negative-ion modes, though negative-ion spectra are often superior for oligonucleotides. nih.gov

Analysis of Phosphopeptides: The analysis of phosphopeptides by MALDI-MS can be challenging due to low ionization efficiency. nih.govnih.govscilit.com While other matrices are often optimized with additives like phosphoric acid nih.gov, 3-HPA has also been successfully employed in the analysis of phosphorylated biomolecules, such as lipid A, a component of bacterial endotoxin. researchgate.net

edpsciences.orgnih.govumich.edunih.govnih.govresearchgate.netcaymanchem.com| Analyte Class | Key Advantages of 3-HPA Matrix | Reference |

|---|---|---|

| Oligonucleotides (DNA/RNA) | Minimizes fragmentation, high signal-to-noise, effective for mixed-base sequences. | |

| Proteins and Peptides | Effective in both positive and negative ion modes. | |

| Phosphorylated Biomolecules | Enables detection of challenging analytes like phosphopeptides and lipid A. | |

| Glycoproteins | Matrix dependence of fragmentation has been studied to optimize analysis. |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. This is a critical step in structure confirmation and purity assessment. The exact mass can be compared to the theoretical mass calculated from the elemental formula (C₆H₄FNO₃).

| Compound | Elemental Formula | Theoretical Monoisotopic Mass (Da) | Ion Type |

|---|---|---|---|

| This compound | C₆H₄FNO₃ | 157.01752 | [M+H]⁺ or [M-H]⁻ |

| 3-Hydroxypicolinic acid (for comparison) | C₆H₅NO₃ | 139.02694 | [M+H]⁺ or [M-H]⁻ |

Source: Mass calculated based on elemental composition. nih.govufz.de

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. mdpi.com By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.

While a crystal structure for this compound is not publicly available, invaluable insights can be drawn from the reported crystal structure of the closely related analogue, 3,6-dihydroxypicolinic acid. nih.gov

Molecular Geometry: The crystal structure of 3,6-dihydroxypicolinic acid confirms the planarity of the pyridine ring. A key feature is a strong intramolecular hydrogen bond between the 3-hydroxy group and the adjacent carboxylate group, forming a stable six-membered ring. nih.gov It is highly probable that this compound would adopt a similar planar conformation, although the substitution of a fluorine atom for the 3-hydroxy group would preclude this specific intramolecular hydrogen bond. Instead, the fluorine atom may participate in other weaker interactions.

nih.govnih.govnih.govnih.gov| Structural Feature | Description based on 3,6-dihydroxypicolinic acid Analogue | Predicted Influence of 3-Fluoro Substitution | Reference |

|---|---|---|---|

| Ring Geometry | Planar pyridine ring. | Planarity expected to be maintained. | |

| Intramolecular H-Bonding | Strong O-H···O bond between 3-OH and carboxylate. | This specific interaction is absent; fluorine is a weak H-bond acceptor. | |

| Intermolecular H-Bonding | Extensive network via hydroxyl, carboxylate, and ring nitrogen atoms. | Primary stabilization force, driven by the 6-OH and COOH groups. | |

| π–π Stacking | Pyridine rings stack to form layers. | Expected to be a significant contributor to the crystal lattice energy. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the various functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

The functional groups present in this compound—a carboxylic acid, a hydroxyl group, a carbon-fluorine bond, and a substituted pyridine ring—each exhibit distinct vibrational signatures.

Infrared (IR) Spectroscopy

In the IR spectrum of this compound, several key absorption bands are anticipated. The O-H stretching vibrations from both the carboxylic acid and the hydroxyl group are expected to be prominent. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding. The phenolic O-H stretch is also expected in a similar, broad region around 3500-3200 cm⁻¹ when hydrogen-bonded.

The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most characteristic and intense absorptions in the IR spectrum, generally found between 1760 and 1690 cm⁻¹. The exact position can be influenced by electronic effects of the substituents on the pyridine ring and by hydrogen bonding.

The pyridine ring itself will give rise to several characteristic bands. C-C and C-N stretching vibrations within the aromatic ring are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹.

The presence of the fluorine atom introduces a C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ range. The C-O stretching vibration from the hydroxyl group is also expected in a similar region, typically between 1260-1050 cm⁻¹.

Illustrative Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3500-3200 | Broad, Medium | O-H stretch (Hydroxyl group) |

| ~3100-3000 | Medium to Weak | Aromatic C-H stretch |

| ~1760-1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1600-1585 | Medium | C-C stretch (in-ring) |

| ~1440-1395 | Medium | O-H bend |

| ~1400-1000 | Strong | C-F stretch |

| ~1320-1210 | Strong | C-O stretch |

Note: This table is an illustrative representation of expected IR absorption bands based on known functional group frequencies and is not based on experimental data for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum. The symmetric ring breathing mode, a characteristic feature for substituted benzenes and pyridines, would be a strong and sharp band. The C=C stretching vibrations of the aromatic ring, typically found in the 1650-1590 cm⁻¹ region, are also expected to be strong.

The C-F bond, while producing a strong IR signal, may show a weaker band in the Raman spectrum. The C=O stretch of the carboxylic acid will also be present, although it is often weaker in Raman than in IR spectra. The O-H stretching vibrations are generally weak and difficult to observe in Raman spectra of aqueous or solid samples.

Illustrative Raman Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1650-1590 | Strong | C=C stretch (in-ring) |

| ~1400-1300 | Medium | C-N stretch (in-ring) |

| ~1050-1000 | Strong | Aromatic ring breathing mode |

| ~800-600 | Medium | Ring deformation modes |

Note: This table is an illustrative representation of expected Raman scattering bands based on known functional group frequencies and is not based on experimental data for this compound.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6 Hydroxypicolinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT is a cornerstone of computational quantum chemistry, providing profound insights into the electronic structure, stability, and reactivity of molecules. However, specific DFT studies on 3-Fluoro-6-hydroxypicolinic acid are not found in the reviewed literature.

Prediction of Molecular Geometries and Energetic Landscapes

There is no available research detailing the prediction of molecular geometries or the energetic landscapes for this compound using DFT calculations. Such studies would typically determine the most stable three-dimensional conformations, bond lengths, bond angles, and dihedral angles. An exploration of the energetic landscape would identify various conformers and the energy barriers between them.

Elucidation of Intramolecular Proton Transfer and Intermolecular Hydrogen Bonding Interactions

While studies on related hydroxypicolinic acids have used DFT to investigate proton transfer and hydrogen bonding, no specific literature exists for the 3-fluoro derivative. An analysis for this compound would be expected to explore the possibility of proton transfer from the carboxylic acid group to the pyridine (B92270) nitrogen, leading to a zwitterionic form, and to map the potential energy surface for this process. It would also characterize the strength and nature of intramolecular hydrogen bonds between the hydroxyl and carboxylic acid groups, and how the fluorine substituent influences these interactions.

Simulation of Reaction Mechanisms and Transition States

No published data were found on the simulation of reaction mechanisms or the identification of transition states involving this compound via DFT. This type of investigation would be crucial for understanding its reactivity, degradation pathways, or its mechanism of action in potential applications, by calculating the activation energies and structures of transition states for proposed reactions.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a view of their conformational flexibility and interactions with their environment. A search for MD simulation studies specifically focused on this compound yielded no results. Such simulations would be invaluable for understanding how the molecule behaves in different solvents, explores its conformational space, and interacts with biological macromolecules. The analysis would typically involve calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical properties. There is no evidence of QSAR models being developed for a series of compounds that includes this compound. To establish such a model, a dataset of structurally related molecules with measured activity (e.g., enzyme inhibition, antimicrobial activity) would be required. The model would then use calculated molecular descriptors to derive a mathematical equation that could predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or effective compounds.

Biochemical and Mechanistic Research Applications

Mechanistic Studies of Enzyme Inhibition by Pyridine (B92270) Carboxylic Acid Isomers

Pyridine carboxylic acid isomers, including picolinic acid, serve as versatile scaffolds for the development of potent enzyme inhibitors targeting a wide array of enzymes. rsc.orgcapes.gov.brnih.gov The nitrogen atom in the pyridine ring and the carboxylic acid group provide key interaction points, such as hydrogen bonding and metal coordination, within enzyme active sites. rsc.org This structural motif has been successfully incorporated into drugs for a multitude of diseases. nih.govnih.gov

The derivatization of the pyridine ring allows for the fine-tuning of inhibitory activity and selectivity. rsc.org The introduction of substituents alters the molecule's steric and electronic properties, influencing how it fits into an enzyme's binding pocket. Research has shown that pyridine carboxylic acid derivatives can inhibit enzymes like urease, synthase, histone demethylase, and various kinases. nih.gov For example, a review of recent patents highlights that major pharmaceutical companies have developed enzyme inhibitors based on these scaffolds that exhibit nanomolar potency. capes.gov.br

The addition of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance a molecule's properties by increasing its metabolic stability, altering its binding affinity with enzymes, and improving its lipophilicity. researchgate.netmdpi.com Fluorine's high electronegativity can change the acidity of nearby protons and influence interactions with active site residues. researchgate.net While direct mechanistic studies on 3-fluoro-6-hydroxypicolinic acid are not extensively documented, the principles of enzyme inhibition by related fluorinated compounds suggest its potential for developing targeted inhibitors. For instance, fluorinated compounds have been designed as "suicide substrates" or mechanism-based inhibitors that form stable covalent bonds with enzyme active sites. researchgate.net

Insights into Siderophore Biosynthesis and Iron Transport Mechanisms

Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment. nih.gov Understanding their biosynthesis and transport is crucial for developing novel antimicrobial strategies.

Investigation of Pyochelin Analogues Incorporating 3-Hydroxypicolinic Acid

Pyochelin is a siderophore produced by the pathogenic bacterium Pseudomonas aeruginosa that plays a role in its virulence. nih.govresearchgate.net Its biosynthesis involves the condensation of salicylic (B10762653) acid and two cysteine residues. Researchers have explored the creation of pyochelin analogues by feeding the producing organism modified precursors, a process known as "precursor-directed biosynthesis."

One study demonstrated that using salicylate (B1505791) analogs, including 3-hydroxypicolinic acid, led to the production of novel pyochelin analogues. nih.gov These new structures exhibited an altered or improved capacity for iron transport, highlighting the flexibility of the biosynthetic pathway. nih.gov This approach provides a powerful method for generating new siderophore structures with potentially enhanced biological activities. The incorporation of 3-hydroxypicolinic acid into the pyochelin structure demonstrates that the siderophore's biosynthetic enzymes can accept this modified building block, suggesting that this compound could also be a viable precursor for creating fluorinated pyochelin analogues. Such fluorinated siderophores could serve as Trojan horses, delivering antimicrobial agents into bacteria. rsc.orgcapes.gov.br

Impact of Fluorine Substitution on Microbial Metabolism Pathways

The introduction of fluorine into a molecule can have a profound impact on its microbial metabolism. doi.org The carbon-fluorine bond is exceptionally strong, often making fluorinated compounds more resistant to degradation. mdpi.com This property can be exploited to block specific metabolic pathways or to redirect the flow of metabolites. doi.org

The position of the fluorine atom is critical and can determine whether a compound is fully mineralized or results in a "dead-end" metabolite. doi.org Studies on the microbial degradation of pyridine derivatives have shown that the type and position of substituents significantly influence the transformation rate. nih.gov Hydroxylation is often the initial step in the microbial degradation of aromatic rings. mdpi.com Placing a stable fluorine atom at a site that would normally be hydroxylated can effectively block the metabolic pathway. doi.org For example, in studies using the fungus Cunninghamella elegans as a model for mammalian drug metabolism, placing fluorine at a known site of hydroxylation completely inhibited the biotransformation of certain compounds. doi.org This principle is central to the design of fluorinated drugs and agrochemicals, where increased metabolic stability is desired. Therefore, the fluorine atom in this compound is expected to significantly influence its degradation and interaction with microbial metabolic systems compared to its non-fluorinated parent compound.

Interactions with Biological Targets at a Molecular Level

The specific arrangement of functional groups on the picolinic acid scaffold dictates its interaction with various biological targets, from metal ions to protein receptors.

Exploration of Copper(II) Complexes with 3-Hydroxypicolinic Acid for Biological Activity

The complexation of organic ligands with metal ions like copper(II) is a well-established strategy for enhancing biological activity. nih.govmdpi.com Copper complexes have demonstrated a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.net The metal complex can have different properties than the free ligand, such as increased lipophilicity, which can facilitate transport across cell membranes. mdpi.com

Research has been conducted on the synthesis and characterization of copper(II) complexes with 3-hydroxypicolinic acid. These studies show that the ligand coordinates with the copper ion, forming stable complexes. researchgate.net The biological activity of such complexes is often attributed to their ability to interact with biological macromolecules like DNA or to participate in redox reactions that generate reactive oxygen species. mdpi.comresearchgate.net The study of copper(II) complexes with 3-hydroxypicolinic acid provides a direct model for investigating the potential biological activities of complexes formed with this compound. The addition of the fluorine atom could further modulate the stability, redox potential, and ultimately the biological efficacy of the resulting metal complex.

Mechanistic Evaluation of Picolinic Acid Scaffolds in Herbicidal Action

Picolinic acid and its derivatives are a major class of synthetic auxin herbicides used to control broadleaf weeds. nih.govresearchgate.netinvasiveplantswesternusa.org These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately plant death. nih.gov The development of new picolinate (B1231196) herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, demonstrates the ongoing importance of this chemical class. researchgate.netnih.gov

Fluorine substitution is a key feature in many modern picolinic acid herbicides. nih.govresearchgate.net Research into novel 4-amino-6-(1H-indazolyl)-2-picolinic acids found that compounds with electron-withdrawing substituents, such as fluorine, on the heterocyclic ring system often showed enhanced herbicidal activity. nih.gov Molecular docking studies suggest that these compounds bind to specific auxin receptor proteins, such as AFB5, rather than the primary IAA receptor, TIR1. nih.gov This different mode of action may help mitigate the development of weed resistance. nih.govmdpi.com The introduction of fluorine can improve the binding affinity of the herbicide to its target receptor protein. nih.gov

The table below presents data on the herbicidal activity of novel fluorinated picolinic acid derivatives against the model plant Arabidopsis thaliana.

Table 1: Inhibitory Activity of Fluorinated Picolinic Acid Derivatives on Arabidopsis thaliana Root Growth

| Compound | Substituents | IC₅₀ (µM)¹ | Reference |

|---|---|---|---|

| Picloram | 4-amino-3,5,6-trichloro | 0.140 | nih.gov |

| Halauxifen-methyl | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro (methyl ester) | 0.045 | nih.gov |

| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-fluorophenyl)-1H-pyrazol-1-yl) | 0.001 | nih.gov |

| Compound V-8 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-1H-pyrazol-1-yl) | 0.003 | nih.gov |

¹IC₅₀ is the concentration of a compound that causes 50% inhibition of root growth. A lower value indicates higher potency. This table is generated based on data from the cited research paper for illustrative purposes.

These findings demonstrate that modifying the picolinic acid scaffold, particularly through fluorination and the addition of complex aryl groups, is a highly effective strategy for discovering potent new herbicides. nih.govnih.gov

Investigation of Pyridine Moiety in HIV-1 Integrase Strand Transfer Inhibitors

The pyridine moiety is a privileged structural motif in the design of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Its significance is underscored by its presence in the chemical structures of several FDA-approved antiretroviral drugs, including raltegravir, dolutegravir, bictegravir, and cabotegravir. nih.govnih.gov The nitrogen atom within the pyridine ring and adjacent oxygen-containing functional groups, such as a hydroxyl and a carboxylic acid as seen in the 3-hydroxy-picolinic acid scaffold, are crucial for the primary mechanism of action of these inhibitors: the chelation of divalent metal ions (typically Mg2+) in the catalytic core of the integrase enzyme. nih.govnih.gov This interaction is essential for blocking the strand transfer step of viral DNA integration into the host genome, a critical process for HIV-1 replication. nih.gov

Research into pyridine-based INSTIs has extensively explored how modifications to this core structure influence inhibitory activity. The 3-hydroxypyridine-4-one and related scaffolds have been a particular focus. The positioning of the hydroxyl and carbonyl groups is vital for creating a pharmacophore capable of coordinating with the metal ions in the active site. nih.gov This chelating triad (B1167595) effectively competes with the viral DNA for binding to the catalytic site, thereby inhibiting the enzyme's function. nih.gov

The substitution pattern on the pyridine ring also plays a critical role in the potency and pharmacokinetic properties of these inhibitors. For instance, the introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance biological activity. While direct studies on this compound as an HIV-1 integrase inhibitor are not extensively detailed in available literature, the impact of fluorination on related scaffolds provides valuable insights. In various classes of HIV inhibitors, fluorine substitution can lead to improved metabolic stability, enhanced binding affinity, and better penetration of the central nervous system. nih.gov For example, studies on 3-hydroxypyrimidine-2,4-diones revealed that a para-fluoro substitution on a C-6 benzyl (B1604629) group significantly enhances integrase inhibition. nih.gov

Furthermore, the picolinic acid structure itself, a pyridine ring with a carboxylic acid at the 2-position, provides a rigid scaffold that correctly orients the metal-chelating groups. Research has utilized 3-hydroxypicolinic acid as a starting material for the synthesis of more complex, fused heterocyclic systems like 7-hydroxy-1,7-naphthyridines, which have shown inhibitory effects on HIV-1 integrase. nih.gov This indicates that the picolinic acid core is a versatile template for developing novel INSTIs.

The structure-activity relationship (SAR) of pyridine-based inhibitors is complex, with inhibitory potency being sensitive to the nature and position of various substituents. The table below summarizes the inhibitory activities of several pyridine and related heterocyclic derivatives, illustrating the impact of structural modifications on anti-HIV-1 integrase activity.

| Compound/Derivative Class | Key Structural Features | IC50 (µM) | Research Focus |

| 3-Hydroxypyrimidine-2,4-dione (Cmpd 11) | Isopropyl at C-5, Benzyl at C-6 | >111 | Demonstrates the basic scaffold's activity. nih.gov |

| 3-Hydroxypyrimidine-2,4-dione (Cmpd 53) | Isopropyl at C-5, 4-Fluorobenzyl at C-6 | 22 ± 0.5 | Shows the positive impact of fluorine substitution. nih.gov |

| 3-Hydroxypyrimidine-2,4-dione (Cmpd 43) | Isopropyl at C-5, 4-Fluorobenzyl at C-6, (CH2)3 linker at N-1 | 0.44 ± 0.1 | Illustrates the effect of modifying the linker domain. nih.gov |

| 2-Hydroxy-3-pyridylacrylic acids | Varied substituents on the pyridine ring | Moderate to high | Explores modifications to the picolinic acid core. nih.gov |

| 6-Fluoro-4-quinolone-3-carboxylic acids | Fluorine at C-6 of a quinolone core | Moderate to good | Investigates quinolone isosteres of pyridine inhibitors. nih.gov |

The investigation into the pyridine moiety of INSTIs highlights a clear strategy for drug design: a central pyridine or a related heterocyclic core provides the essential metal-chelating functionality, while strategic substitutions at other positions fine-tune the compound's potency, selectivity, and pharmacokinetic profile. The this compound structure contains the key elements—a metal-chelating hydroxypicolinic acid core and a potentially activity-enhancing fluorine atom—that are hallmarks of effective pyridine-based HIV-1 integrase inhibitors.

Derivatization and Scaffold Engineering of 3 Fluoro 6 Hydroxypicolinic Acid

Synthesis and Characterization of Novel Pyridopyrazine-1,6-diones from Hydroxypicolinic Acids

A significant advancement in the derivatization of hydroxypicolinic acids, including the 3-fluoro substituted variant, is the synthesis of pyridopyrazine-1,6-diones. These bicyclic heterocyclic compounds are of interest due to their potential as γ-secretase modulators for the treatment of Alzheimer's disease. researchgate.net

A facile one-pot synthesis has been developed that employs a sequential coupling and cyclization reaction of 6-hydroxypicolinic acids with β-hydroxylamines. nih.gov This transformation is efficiently mediated by O-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). researchgate.netnih.gov In this reaction, HATU serves a dual role: it first facilitates the amide bond formation between the carboxylic acid of the picolinic acid and the amino group of the β-hydroxylamine. Subsequently, it activates the hydroxyl group on the picolinic acid for intramolecular alkylation by the hydroxyl group of the former β-hydroxylamine, leading to the formation of the pyrazine (B50134) ring. researchgate.netnih.gov This method is advantageous due to its mild reaction conditions and good yields. nih.gov

The incorporation of a fluorine atom at the 3-position of the 6-hydroxypicolinic acid starting material is a strategic design element. researchgate.net Fluorine substitution can lead to the design of metabolically less liable lipophilic alkyl substituents, which can in turn increase the potency of the resulting pyridopyrazine-1,6-dione derivatives without compromising their three-dimensional character. researchgate.net

Table 1: Key Reagents and Conditions for the Synthesis of Pyridopyrazine-1,6-diones from 6-Hydroxypicolinic Acids

| Starting Materials | Reagents | Key Transformation | Significance |

| 6-Hydroxypicolinic Acids | β-Hydroxylamines, HATU | One-pot coupling and cyclization | Efficient synthesis of a novel heterocyclic scaffold. nih.gov |

| 3-Fluoro-6-hydroxypicolinic Acid | β-Hydroxylamines, HATU | Introduction of fluorine | Potential for increased potency and improved metabolic stability. researchgate.net |

Design and Synthesis of Conformationally Restricted Analogues

Conformationally restricting a molecule by introducing cyclic structures or rigid linkers can provide valuable insights into its bioactive conformation and lead to analogues with improved potency and selectivity. While specific examples of conformationally restricted analogues of this compound are not extensively documented in the literature, the principles of their design can be inferred from related studies on other fluorinated and hydroxylated heterocyclic systems.

One approach involves the synthesis of bicyclic or polycyclic systems that lock the relative orientation of the key functional groups—the carboxylic acid, the hydroxyl group, and the fluorine atom. For instance, drawing inspiration from the synthesis of conformationally constrained mimics of 3-fluoro- and 3-hydroxypyrrolidines, one could envision creating rigid scaffolds that mimic the gauche and anti conformations of the substituents on the pyridine (B92270) ring. psu.edu This could be achieved by introducing a bridging unit across the pyridine ring, for example, between the nitrogen and another position on the ring, to create a bicyclic picolinic acid derivative.

The design of such analogues would aim to reduce the number of accessible conformations, thereby decreasing the entropic penalty upon binding to a biological target. The synthetic challenge would lie in the stereoselective construction of these rigid scaffolds while maintaining the desired substitution pattern of the original this compound.

Development of Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to enhance a molecule's properties. drughunter.comnih.gov For this compound, both the carboxylic acid and the hydroxyl group are amenable to bioisosteric replacement to potentially improve metabolic stability, cell permeability, and target binding interactions. nih.gov

Carboxylic Acid Bioisosteres:

The carboxylic acid group is often replaced to modulate acidity, improve oral bioavailability, and reduce potential metabolic liabilities such as the formation of reactive acyl glucuronides. nih.govcambridgemedchemconsulting.com Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to carboxylic acids and can participate in similar hydrogen bonding interactions. drughunter.comcambridgemedchemconsulting.com

Sulfonamides and Acylsulfonamides: Sulfonamides are generally less acidic than carboxylic acids, which can be advantageous. drughunter.comnih.gov Acylsulfonamides can more closely mimic the acidity of carboxylic acids and offer additional hydrogen bonding opportunities. nih.gov

Hydroxamic Acid Esters: These have been identified as excellent bioisosteric replacements for some carboxylic acids, potentially offering greater resistance to metabolic degradation. cambridgemedchemconsulting.com

Oxadiazoles and Thiadiazoles: These heterocycles can serve as less acidic bioisosteres, which may improve membrane permeability. drughunter.com

Hydroxyl Group Bioisosteres:

The phenolic hydroxyl group can be a site of metabolic modification, such as glucuronidation or sulfation. Replacing it with a bioisostere can block these metabolic pathways and improve the pharmacokinetic profile of the compound. Potential bioisosteric replacements for the hydroxyl group include:

Fluorine: The replacement of a hydroxyl group with a fluorine atom is a common strategy. While electronically different, fluorine can sometimes mimic the hydrogen-bonding ability of a hydroxyl group and is metabolically stable.

Amine and Amide Derivatives: An amino group or a sulfonamide could be considered as a replacement, offering different hydrogen bonding capabilities.

Small Alkoxy Groups: A methoxy (B1213986) group, for instance, removes the hydrogen bond donating ability but maintains some of the steric and electronic properties.

The selection of an appropriate bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements. drughunter.com

Table 2: Potential Bioisosteric Replacements for the Functional Groups of this compound

| Functional Group | Potential Bioisosteres | Potential Advantages |

| Carboxylic Acid | Tetrazole, Sulfonamide, Acylsulfonamide, Hydroxamic Acid Ester, Oxadiazole, Thiadiazole | Improved metabolic stability, modulated acidity, enhanced cell permeability. drughunter.comnih.govcambridgemedchemconsulting.com |

| Hydroxyl Group | Fluorine, Amine, Sulfonamide, Methoxy | Blockade of metabolic pathways, altered hydrogen bonding potential. |

Structure-Function Relationship Studies through Systematic Substituent Variations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For this compound, systematic variations of substituents on the pyridine ring can provide crucial insights for the design of more potent and selective analogues.

The core scaffold of this compound offers several positions for modification. In addition to the existing fluoro and hydroxyl groups, positions 4 and 5 of the pyridine ring are available for substitution. SAR studies would involve the synthesis of a library of compounds with diverse substituents at these positions and the evaluation of their biological activity.

For example, studies on other picolinic acid derivatives have shown that the introduction of aryl-substituted pyrazolyl groups at the 6-position can lead to potent herbicidal activity. nih.govmdpi.com Similarly, research on other heterocyclic systems, such as quinoxalines, has demonstrated that the nature and position of substituents significantly impact their biological effects. nih.gov

A systematic SAR study of this compound derivatives could explore the effects of:

Halogens: Introducing other halogens (Cl, Br, I) at different positions to probe the role of electronics and sterics.

Alkyl and Aryl Groups: Varying the size and lipophilicity of substituents to optimize interactions with the target.

Hydrogen Bond Donors and Acceptors: Incorporating groups like amides, sulfonamides, or ethers to explore new binding interactions.

The data generated from these studies, often analyzed using computational methods like 3D-QSAR, can help to build predictive models that guide the design of next-generation compounds with improved therapeutic potential. nih.gov

Emerging Research Frontiers and Future Perspectives

Integration into Advanced Catalytic Systems for Organic Transformations

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Picolinic acid and its derivatives have been recognized for their ability to act as effective ligands in a variety of catalytic processes. The electronic properties of the pyridine (B92270) ring and the chelating ability of the picolinic acid moiety can be fine-tuned by the introduction of substituents, influencing the catalytic activity and selectivity of the corresponding metal complexes.

The presence of a fluorine atom at the 3-position of 3-Fluoro-6-hydroxypicolinic acid can significantly impact its potential as a ligand in catalysis. Fluorine is the most electronegative element, and its introduction into organic molecules can lead to profound changes in their electronic properties. rsc.org In the context of catalysis, a fluorinated ligand can modulate the Lewis acidity of a metal center, thereby influencing its reactivity and selectivity in various transformations. rsc.org For instance, in transition metal-catalyzed reactions, the electron-withdrawing nature of fluorine can enhance the catalytic activity of the metal complex. nih.gov

Research into the catalytic applications of substituted picolinic acids has shown promise. For example, iridium complexes bearing substituted pyridine-2-carboxylate ligands have been investigated as catalysts for water oxidation. acs.org The electronic properties of the substituents on the picolinic acid ligand were found to correlate with the catalytic activity. acs.org While direct studies on the catalytic applications of this compound are not yet prevalent, the existing literature on related fluorinated ligands and picolinic acid derivatives suggests a fertile ground for future research. The synergistic effects of the fluoro and hydroxyl groups could lead to novel catalytic systems with unique reactivity and selectivity.

| Potential Catalytic Application | Role of this compound | Anticipated Outcome |

| Asymmetric Catalysis | Chiral ligand in metal complexes | Enantioselective synthesis of valuable organic compounds |

| Oxidation Catalysis | Ligand to stabilize high-valent metal species | Efficient and selective oxidation of substrates |

| C-H Functionalization | Ligand to direct and facilitate C-H bond activation | Direct and atom-economical synthesis of complex molecules |

Development of Ligands for Radiopharmaceutical Applications (non-therapeutic)

Radiopharmaceuticals play a crucial role in modern medicine, particularly in diagnostic imaging techniques such as Positron Emission Tomography (PET). The development of new ligands that can be labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), is an active area of research. Picolinic acid and its derivatives are attractive scaffolds for the design of such ligands due to their strong chelating ability for a wide range of metal ions and their amenability to chemical modification. wikipedia.orgnih.gov

The presence of a fluorine atom in this compound makes it a particularly promising candidate for the development of ¹⁸F-labeled radiopharmaceuticals. The stable fluorine atom can be replaced with the radioactive isotope ¹⁸F, which has a half-life of 109.7 minutes, ideal for PET imaging. nih.gov Several ¹⁸F-labeled picolinamide-based probes have been successfully developed and evaluated for imaging specific biological targets, such as malignant melanoma. nih.govnih.gov These studies have demonstrated that the picolinamide (B142947) scaffold can be efficiently radiolabeled and can exhibit favorable in vivo properties, including high tumor uptake and good stability. nih.gov

Furthermore, the picolinic acid moiety can act as a bidentate chelating agent for various radiometals. wikipedia.org This dual functionality—the ability to be ¹⁸F-labeled and to chelate radiometals—opens up a wide range of possibilities for the development of multimodal imaging agents. For instance, a derivative of this compound could be labeled with ¹⁸F for PET imaging and simultaneously chelate a paramagnetic metal ion for Magnetic Resonance Imaging (MRI), creating a PET/MRI dual-modality probe.

| Radionuclide | Imaging Modality | Potential Role of this compound |

| Fluorine-18 (¹⁸F) | PET | Direct labeling via ¹⁸F for PET imaging of various diseases |

| Gallium-68 (⁶⁸Ga) | PET | Chelating ligand for ⁶⁸Ga to create PET radiotracers |

| Technetium-99m (⁹⁹ᵐTc) | SPECT | Chelating ligand for ⁹⁹ᵐTc for single-photon emission computed tomography |

Exploration as Probes for Biological Pathway Elucidation

Understanding complex biological pathways is fundamental to advancing our knowledge of human health and disease. Molecular probes are indispensable tools in this endeavor, allowing researchers to visualize and track specific molecules and processes within living systems. The unique properties of this compound make it an attractive candidate for the development of such probes.

The fluorine atom in the molecule can serve as a powerful tool for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive technique that can be used to study the interactions of fluorinated molecules with biological macromolecules, such as proteins and nucleic acids. nih.govnih.gov Because fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from a labeled molecule is free from background interference, providing a clear window into its local environment. acs.org By incorporating this compound into a biologically active molecule, researchers could use ¹⁹F NMR to probe its binding to a target protein or to monitor its metabolism in real-time. nih.gov

In addition to NMR, the inherent fluorescence of some pyridine derivatives suggests that this compound could be explored for the development of fluorescent probes. smolecule.com Fluorescent probes are widely used in various in vivo imaging techniques to visualize biological processes at the cellular and subcellular level. revvity.comacs.org The introduction of a fluorine atom can sometimes enhance the photophysical properties of a fluorophore, leading to brighter and more stable probes. nih.gov The development of fluorescent probes based on this compound could enable the non-invasive imaging of biological pathways in living organisms.

| Probing Technique | Key Feature of this compound | Application in Biological Pathway Elucidation |

| ¹⁹F NMR Spectroscopy | Fluorine atom | Studying drug-target interactions and metabolic pathways |

| Fluorescence Imaging | Potential intrinsic fluorescence | Visualizing the localization and dynamics of biomolecules in vivo |

| Mass Spectrometry | Unique mass signature | Identifying and quantifying metabolites in complex biological samples |

Theoretical Design of Novel Pyridine-Based Materials

Computational chemistry and materials science have become increasingly powerful tools for the design and prediction of the properties of new materials. Theoretical methods, such as Density Functional Theory (DFT), allow researchers to model the electronic structure and properties of molecules with a high degree of accuracy. nih.govmdpi.com These methods can be used to predict a wide range of properties, including reactivity, stability, and electronic and optical properties.

The unique combination of functional groups in this compound makes it an interesting building block for the theoretical design of novel pyridine-based materials. The fluorine atom, hydroxyl group, and carboxylic acid can all participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be used to control the self-assembly of molecules into well-defined supramolecular structures. By using computational methods, researchers can explore the potential of this compound to form novel materials with desired properties, such as liquid crystals, porous materials, or organic semiconductors.

Computational studies on related fluorinated pyridine derivatives have already demonstrated the significant impact of fluorination on the electronic structure and properties of these molecules. rsc.org For example, DFT calculations have been used to study the effect of fluorination on the electronic properties of pyridines, providing insights into how fluorine substitution can be used to tune their reactivity and intermolecular interactions. rsc.org Similar theoretical studies on this compound and its derivatives could guide the experimental synthesis of new functional materials with tailored properties for a variety of applications.

| Material Type | Design Principle | Predicted Property |

| Organic Semiconductors | π-stacking interactions and electronic tuning via fluorination | Enhanced charge transport properties |

| Porous Organic Frameworks | Directional hydrogen bonding and halogen bonding | High surface area and selective gas adsorption |

| Luminescent Materials | Modulation of electronic transitions through substitution | Tunable emission wavelengths and high quantum yields |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-fluoro-6-hydroxypicolinic acid with high purity?

- Methodology : Optimize multi-step synthesis involving halogenation and hydroxylation. For example, use directed ortho-metallation (DoM) strategies on picolinic acid derivatives to introduce fluorine at the 3-position, followed by selective hydroxylation at the 6-position. Monitor intermediates via HPLC and confirm purity using -NMR and mass spectrometry. Crystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity .

- Key Considerations : Control reaction temperatures (-70°C to 20°C) to minimize side reactions like over-fluorination or ring-opening .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology : Combine -NMR (to identify fluorine environment) and IR spectroscopy (to confirm hydroxyl and carboxylate groups). For advanced differentiation, use high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve positional isomerism. Compare spectral data with known analogs like 6-(trifluoromethyl)picolinic acid and 3,6-dihydroxy-picolinic acid .

Q. What safety protocols are critical when handling fluorinated picolinic acids?

- Guidelines : Use inert atmosphere (N/Ar) during synthesis to prevent hazardous byproducts. Employ fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated intermediates. Refer to safety data sheets (SDS) for analogs like 6-(2-fluorophenyl)picolinimidamide hydrochloride, emphasizing proper waste disposal and emergency procedures .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity in metal coordination?

- Methodology : Solve the crystal structure using SHELX software for refinement . Analyze hydrogen-bonding networks and fluorine’s electron-withdrawing effects on carboxylate group acidity. Compare with dipotassium salts of related hydroxy-sulfonato intermediates to predict metal-binding affinity .

- Data Interpretation : Use bond-length analysis (e.g., C-F vs. O-H distances) to correlate steric/electronic effects with ligand behavior in coordination complexes.

Q. What computational models predict the acid dissociation constants (pKa) of this compound?

- Approach : Perform density functional theory (DFT) calculations to model protonation states. Validate predictions against experimental potentiometric titrations in aqueous and non-aqueous media. Compare with data from structurally similar compounds like 3-fluorophenylacetic acid .

- Key Parameters : Include solvent effects (e.g., dielectric constant) and substituent electronic parameters (Hammett σ values) for fluorine and hydroxyl groups.

Q. How does fluorination at the 3-position affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Experimental Design : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Compare with non-fluorinated analogs (e.g., 3,6-dihydroxy-picolinic acid) to isolate fluorine’s role. Incorporate PICO frameworks to define Population (enzyme systems), Intervention (fluorinated ligand), Comparison (non-fluorinated ligand), and Outcome (binding ΔG) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC to track degradation products (e.g., defluorination or decarboxylation). Analyze kinetics via Arrhenius plots and identify degradation pathways using LC-MS. Reference protocols from fluorinated compound stability assessments .

Data Contradictions and Resolution Strategies

- Synthesis Yield Discrepancies : If reported yields for this compound vary (e.g., 35% vs. 60%), evaluate reaction conditions (solvent purity, catalyst loading) and purification methods (e.g., column chromatography vs. recrystallization) .

- Spectroscopic Ambiguities : Resolve conflicting -NMR signals by repeating experiments under standardized conditions (e.g., deuterated DMSO vs. CDCl) and cross-referencing with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。